molecular formula C15H12N4O2S B15010598 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid

4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid

Cat. No.: B15010598
M. Wt: 312.3 g/mol
InChI Key: ZBZGROSUAMJLFK-UHFFFAOYSA-N
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Description

4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid is an organic compound that features a tetrazole ring, a phenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromomethylbenzoic acid with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but lacks the phenylsulfanyl group.

    5-(4-Carboxyphenyl)tetrazole: Another tetrazole derivative with a carboxyphenyl group.

    4-(2H-Tetrazol-5-yl)benzoic acid: Similar to 4-(1H-Tetrazol-5-yl)benzoic acid but with a different tetrazole isomer.

Uniqueness

4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid is unique due to the presence of both a phenylsulfanyl group and a tetrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C15H12N4O2S/c20-14(21)12-8-6-11(7-9-12)10-22-15-16-17-18-19(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,20,21)

InChI Key

ZBZGROSUAMJLFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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